CC-8490, developed by Celgene Corporation, is a synthetic compound classified as a benzopyran. It was primarily researched for its potential application in treating glioblastoma, a highly aggressive form of brain cancer. The compound acts as a selective estrogen receptor modulator (SERM), which means it can modulate the activity of estrogen receptors in various tissues, particularly inhibiting the proliferation of estrogen-sensitive breast cancer cells. Despite its promising applications, the development of CC-8490 has been discontinued, and its precise mechanism of action remains undefined .
The stability and reactivity of CC-8490 would depend on its specific structural features and substituents.
The synthesis of CC-8490 has not been widely published due to its proprietary nature and the cessation of its development. Generally, compounds in the benzopyran class can be synthesized through various methods:
Detailed synthetic routes for CC-8490 specifically remain undisclosed.
CC-8490 was primarily investigated for its potential use in oncology, specifically for treating glioblastoma and other estrogen-sensitive cancers. While no current applications are active due to the discontinuation of its development, its classification as a selective estrogen receptor modulator suggests that it could have broader implications in hormone-related therapies if further developed.
Several compounds share structural or functional similarities with CC-8490, particularly within the class of selective estrogen receptor modulators and benzopyrans:
| Compound Name | Class | Mechanism of Action | Unique Features |
|---|---|---|---|
| Tamoxifen | Selective Estrogen Receptor Modulator | Antagonist in breast tissue; agonist in endometrium | Widely used in breast cancer treatment |
| Raloxifene | Selective Estrogen Receptor Modulator | Reduces bone resorption; protective against osteoporosis | Primarily used for osteoporosis prevention |
| Fulvestrant | Selective Estrogen Receptor Downregulator | Degrades estrogen receptors | Used in advanced breast cancer treatment |
| Clomiphene | Selective Estrogen Receptor Modulator | Induces ovulation | Used primarily in fertility treatments |
CC-8490 stands out due to its specific focus on glioblastoma treatment and undefined mechanism compared to other well-characterized SERMs like Tamoxifen and Raloxifene, which have established roles in breast cancer therapy and osteoporosis prevention respectively .
The chemical compound CC-8490, also known as Custirsen, is a complex antisense oligonucleotide with a highly specific chemical structure that requires detailed systematic nomenclature to accurately represent its molecular composition [1]. As a second-generation antisense oligonucleotide, Custirsen features a 21-mer nucleotide sequence with 2'-O-methoxyethyl (2'-MOE) modifications that enhance its binding affinity to target messenger ribonucleic acid and increase its resistance to nuclease degradation [13].
The complete IUPAC systematic name for CC-8490 is:
O2'-(2-methoxyethyl)-5-methyl-P-thio-cytidylyl-(3'->5')-O2'-(2-methoxyethyl)-P-thio-adenylyl-(3'->5')-O2'-(2-methoxyethyl)-P-thio-guanylyl-(3'->5')-O2'-(2-methoxyethyl)-5-methyl-P-thio-cytidylyl-(3'->5')-2'-deoxy-P-thio-adenylyl-(3'->5')-2'-deoxy-P-thio-guanylyl-(3'->5')-2'-deoxy-P-thio-cytidylyl-(3'->5')-2'-deoxy-P-thio-adenylyl-(3'->5')-2'-deoxy-P-thio-guanylyl-(3'->5')-2'-deoxy-P-thio-adenylyl-(3'->5')-2'-deoxy-P-thio-guanylyl-(3'->5')-P-thio-thymidylyl-(3'->5')-2'-deoxy-P-thio-cytidylyl-(3'->5')-P-thio-thymidylyl-(3'->5')-P-thio-thymidylyl-(3'->5')-2'-deoxy-P-thio-cytidylyl-(3'->5')-2'-deoxy-P-thio-adenylyl-(3'->5')-O2'-(2-methoxyethyl)-5-methyl-P-thio-uridylyl-(3'->5')-O2'-(2-methoxyethyl)-5-methyl-P-thio-cytidylyl-(3'->5')-O2'-(2-methoxyethyl)-P-thio-adenylyl-(3'->5')-O2'-(2-methoxyethyl)-5-methyl-uridine [1]
This extensive name precisely describes the chemical structure of CC-8490, detailing each nucleotide component and the specific linkages between them [1]. The systematic name indicates that CC-8490 is a mixed-backbone antisense oligodeoxynucleotide with phosphorothioate linkages (P-thio) that replace standard phosphodiester bonds, providing increased stability against enzymatic degradation [5].
For practical purposes in scientific literature, the IUPAC condensed notation is often used:
m5Cyt-MeOEt(-2)Ribf-sP-Ade-MeOEt(-2)Ribf-sP-Gua-MeOEt(-2)Ribf-sP-m5Cyt-MeOEt(-2)Ribf-sP-dAdo-sP-dGuo-sP-dCyd-sP-dAdo-sP-dGuo-sP-dAdo-sP-dGuo-sP-dThd-sP-dCyd-sP-dThd-sP-dThd-sP-dCyd-sP-dAdo-sP-Thy-MeOEt(-2)Ribf-sP-m5Cyt-MeOEt(-2)Ribf-sP-Ade-MeOEt(-2)Ribf-sP-Thy-MeOEt(-2)Ribf [1]
The nucleotide sequence of CC-8490 can be represented as:
NNNNAGCAGAGTCTTCANNNN [1]
Where "N" represents the modified nucleotides with 2'-O-methoxyethyl groups that enhance the stability and binding affinity of the oligonucleotide [13].
| Identifier Type | Value | Description |
|---|---|---|
| CAS Registry Number | 890056-27-6 | Chemical Abstracts Service Registry Number - unique numerical identifier for chemical substances |
| PubChem CID (Custirsen) | 76964582 | PubChem Compound Identifier for Custirsen (free acid form) |
| PubChem CID (Custirsen Sodium) | 56841793 | PubChem Compound Identifier for Custirsen Sodium (salt form) |
| DrugBank ID | DB05487 | DrugBank database unique identifier |
| NCI Thesaurus Code | C169869 | National Cancer Institute Thesaurus unique identifier |
| Wikidata ID | Q27282617 | Wikidata knowledge base unique identifier |
| Metabolomics Workbench ID | 149493 | Metabolomics Workbench database unique identifier |
The CAS Registry Number 890056-27-6 was assigned to Custirsen (CC-8490) upon its registration with the Chemical Abstracts Service, which maintains the most comprehensive database of chemical substance information [17]. This unique identifier ensures that the compound can be precisely referenced in scientific literature and regulatory documentation [7].
The antisense oligonucleotide component of CC-8490 exhibits a carefully engineered gapmer design that optimizes both therapeutic efficacy and pharmacokinetic properties [3] [4]. This second-generation antisense oligonucleotide consists of twenty-one nucleotides arranged in a specific chimeric configuration that enhances target binding affinity while maintaining nuclease resistance [3].
The phosphorothioate backbone modification represents the most significant structural feature of CC-8490's antisense oligonucleotide component [3] [5]. In this modification, one of the non-bridging oxygen atoms in each phosphate linkage is systematically replaced with a sulfur atom, creating chiral centers at each phosphorus position [5] [6]. This substitution fundamentally alters the chemical and biological properties of the oligonucleotide.
The phosphorothioate modification introduces stereochemical complexity through the creation of Rp and Sp stereoisomers at each internucleotidic linkage [7]. With twenty internucleotidic bonds in the twenty-one nucleotide sequence, CC-8490 theoretically exists as a mixture of over one million possible stereoisomers [7]. However, the biological significance of this stereochemical diversity has been demonstrated through controlled synthesis studies, which show that specific stereoisomeric configurations can enhance antisense activity by up to ten-fold compared to random stereoisomer mixtures [7].
The sulfur substitution provides enhanced resistance to nucleolytic degradation by both 3' and 5' exonucleases [6] [8]. This nuclease resistance extends the tissue half-life of CC-8490 to approximately seven days, representing a substantial improvement over unmodified DNA oligonucleotides which are rapidly degraded within minutes in biological systems [3] [8]. The phosphorothioate backbone also facilitates increased binding to plasma proteins, particularly albumin and α2-macroglobulin, which prevents rapid renal clearance and promotes systemic distribution to target tissues [8].
| Modification Feature | Unmodified DNA | Phosphorothioate DNA |
|---|---|---|
| Nuclease Resistance | Low (minutes) | High (days) |
| Plasma Protein Binding | Minimal | Extensive |
| Cellular Uptake | Poor | Enhanced |
| Tissue Half-life | <1 hour | ~7 days |
| Stereochemistry | Achiral | Chiral (Rp/Sp) |
The wing regions of CC-8490 incorporate 2'-O-methoxyethyl modifications on the ribose sugar moieties [3] [9]. These modifications are strategically positioned at the 5' and 3' terminal regions, specifically encompassing nucleotides 1-4 and 18-21 of the twenty-one nucleotide sequence [10]. The 2'-methoxyethyl group consists of a 2'-O-(CH₂CH₂OCH₃) substitution that replaces the natural 2'-hydroxyl group of ribose [9].
The 2'-methoxyethyl modification significantly enhances the binding affinity of CC-8490 to its target clusterin messenger ribonucleic acid [3] [9]. This increased affinity results from the conformational constraint imposed by the bulky methoxyethyl group, which locks the ribose into a C3'-endo conformation that favors Watson-Crick base pairing [9]. Thermodynamic studies demonstrate that 2'-methoxyethyl modifications can increase the melting temperature of oligonucleotide-RNA duplexes by 1-2°C per modification [9].
Importantly, the 2'-methoxyethyl modifications render the wing regions incompetent for RNase H activation [3] [9]. RNase H1, the predominant RNase H isoform in mammalian cells, specifically recognizes DNA-RNA heteroduplexes and requires a stretch of at least five to six consecutive DNA nucleotides for efficient cleavage [11]. By incorporating 2'-methoxyethyl modifications in the wing regions, CC-8490 restricts RNase H cleavage to the central DNA gap while protecting the terminal regions from exonuclease degradation [9].
The 2'-methoxyethyl modifications also contribute to reduced cytotoxicity compared to fully DNA-based oligonucleotides [3] [12]. This improved safety profile results from decreased non-specific protein interactions and reduced activation of innate immune responses [9]. Clinical studies with other 2'-methoxyethyl-modified antisense oligonucleotides have demonstrated favorable tolerability profiles with minimal dose-limiting toxicities [12].
The sequence of CC-8490 has been specifically designed to complement the translation initiation region of clusterin messenger ribonucleic acid [3] [13]. The twenty-one nucleotide sequence is represented as 5'-NNNNAGCAGAGTCTTCANNNN-3', where the central thirteen nucleotides (AGCAGAGTCTTCA) form the core binding domain that directly hybridizes to the clusterin mRNA target [10].
The central gap region consists entirely of deoxyribonucleotides with phosphorothioate linkages, creating the optimal substrate for RNase H1-mediated cleavage of the target mRNA [11] [14]. This thirteen-nucleotide DNA stretch is sufficiently long to ensure efficient RNase H recruitment and activation while maintaining sequence specificity [11]. Bioinformatics analysis confirms that this sequence exhibits high complementarity to the clusterin mRNA initiation site with minimal off-target hybridization potential [3].
The wing regions, modified with 2'-methoxyethyl groups, serve as high-affinity anchor points that stabilize the overall oligonucleotide-mRNA complex [9]. These regions contribute to the overall binding kinetics through enhanced base-stacking interactions and reduced conformational flexibility [9]. The asymmetric design, with four nucleotides in each wing and thirteen nucleotides in the central gap, represents an optimized balance between target affinity, RNase H activation, and nuclease resistance [11].
Sequence analysis reveals that CC-8490 targets a highly conserved region of clusterin mRNA that is essential for translation initiation [3]. This strategic targeting ensures that successful antisense hybridization effectively blocks ribosome assembly and subsequent protein synthesis [3]. The binding site selection also minimizes the potential for compensatory upregulation of alternative clusterin isoforms [3].
In addition to its antisense oligonucleotide properties, CC-8490 has been characterized as a benzopyran derivative with selective estrogen receptor modulator activity [1] [15]. This dual characterization reflects the complex nature of the compound and its multiple mechanisms of action [1].
The benzopyran scaffold represents a fundamental heterocyclic system consisting of a benzene ring fused to a pyran ring [16] [17]. In the context of CC-8490, this structural classification refers to the compound's ability to interact with estrogen receptors through a benzopyran-like binding mode [15]. The core benzopyran framework can exist in multiple isomeric forms, including 2H-1-benzopyran (chromene) and 4H-1-benzopyran variants [17].
The benzopyran core structure provides a rigid planar framework that facilitates specific protein-receptor interactions [16] [18]. Nuclear magnetic resonance and X-ray crystallographic studies of related benzopyran compounds demonstrate that the fused ring system adopts a relatively planar conformation with limited conformational flexibility [18]. This structural rigidity is crucial for maintaining the precise spatial orientation required for selective estrogen receptor binding [18].
Molecular modeling studies suggest that the benzopyran scaffold of CC-8490 interacts with the ligand-binding domains of estrogen receptors through a combination of hydrophobic contacts and hydrogen bonding interactions [18]. The aromatic benzene ring provides π-π stacking interactions with aromatic amino acid residues, while the oxygen atom in the pyran ring serves as a hydrogen bond acceptor [18].
The benzopyran classification of CC-8490 is supported by its demonstrated selective estrogen receptor modulator activity in both estrogen receptor-positive and estrogen receptor-negative cell lines [1] [15]. In estrogen receptor-positive breast cancer cells, CC-8490 exhibits competitive inhibition of estradiol binding, consistent with direct receptor interaction [15]. In estrogen receptor-negative glioblastoma cells, the compound induces apoptosis through estrogen receptor-independent mechanisms, suggesting additional molecular targets [19] [15].
The specific functional group substituents and stereochemical features of the benzopyran component of CC-8490 remain partially characterized due to the proprietary nature of the compound's structure . However, structure-activity relationship studies of related benzopyran selective estrogen receptor modulators provide insights into the key structural determinants of biological activity [18].
Benzopyran selective estrogen receptor modulators typically incorporate specific substituent patterns that confer selectivity for estrogen receptor subtypes [16] [18]. Common functional groups include methoxy substituents that enhance binding affinity through favorable electrostatic interactions with receptor amino acid residues [18]. Hydroxyl groups can participate in critical hydrogen bonding networks that stabilize receptor-ligand complexes [18].
The stereochemistry of benzopyran compounds significantly influences their biological activity and receptor selectivity [18]. Chiral centers within the pyran ring or attached substituents can create distinct three-dimensional molecular shapes that differentially interact with estrogen receptor binding pockets . For example, (R)-configured benzopyran derivatives often exhibit different binding affinities and functional activities compared to their (S)-enantiomers .
Molecular docking studies with related benzopyran compounds demonstrate that specific stereochemical configurations optimize complementary shape fitting within estrogen receptor ligand-binding domains [18]. The spatial orientation of key functional groups must align precisely with receptor hydrogen bonding partners and hydrophobic binding pockets to achieve high-affinity binding [18]. These structure-activity relationships suggest that the undisclosed substituent pattern and stereochemistry of CC-8490 have been optimized for selective estrogen receptor modulation.
The benzopyran framework of CC-8490 likely incorporates electronically active substituents that modulate the electron density distribution across the aromatic system [16]. Electron-donating groups such as methoxy or hydroxy substituents can enhance π-electron density and strengthen aromatic-aromatic interactions with receptor residues [16]. Conversely, electron-withdrawing groups can modify the compound's dipole moment and alter its binding orientation within receptor pockets [16].
| Structural Feature | Impact on Activity |
|---|---|
| Benzopyran Core | Provides rigid scaffold for receptor binding |
| Functional Substituents | Modulate binding affinity and selectivity |
| Stereochemistry | Determines three-dimensional receptor fit |
| Electronic Properties | Influence π-π stacking interactions |
| Hydrogen Bonding Groups | Stabilize receptor-ligand complexes |